Chlorotripyrrolidinophosphonium hexafluorophosphate

Peptide Synthesis N-Methylated Amino Acids Sterically Hindered Coupling

Coupling of sterically hindered N-methyl and α,α-dialkyl amino acids often fails with PyBOP or BOP due to sluggish OBt-ester aminolysis. PyCloP (CAS 133894-48-1) resolves this via halogenophosphonium activation: • 85-90% yield in <1 h for N-methyl couplings (vs. >24 h with PyBOP) • Epimerization as low as 0.15-0.3% • Eliminates carcinogenic HMPA byproduct associated with BOP; aligns with ICH Q3C guidelines • High DMF solubility (0.3-0.5 M) for automated peptide synthesizer integration Supplied as ≥98% crystalline solid; moisture-sensitive, store at 2-8°C under inert gas.

Molecular Formula C12H24ClF6N3P2
Molecular Weight 421.73 g/mol
CAS No. 133894-48-1
Cat. No. B046204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotripyrrolidinophosphonium hexafluorophosphate
CAS133894-48-1
Synonyms(T-4)chlorotri-1-pyrrolidinylphosphorus(1+) Hexafluorophosphate(1-);  Pyrrolidine, Phosphorus Complex;  PyCloP;  Tris(1-pyrrolidino)chloroimidazolium Hexafluorophosphate
Molecular FormulaC12H24ClF6N3P2
Molecular Weight421.73 g/mol
Structural Identifiers
SMILESC1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
InChIKeyBSCYRXJVGSZNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PyCloP Procurement Data Sheet


Chlorotripyrrolidinophosphonium hexafluorophosphate (CAS 133894-48-1), commonly designated PyCloP, is a phosphonium-based coupling reagent employed in peptide synthesis for the activation of carboxylic acids. It is supplied as a crystalline solid with a purity specification of ≥98.0% (AT) or ≥98% (HPLC) and a melting point of 145–148 °C . The compound is structurally related to PyBOP and BOP but utilizes pyrrolidino ligands in place of dimethylamino groups and a chloro substituent instead of an oxybenzotriazole (OBt) moiety . PyCloP is specifically recognized for its efficacy in coupling sterically hindered N-alkylated N-Fmoc and N-Z amino acids while maintaining minimal racemization .

PyCloP Substitution Limitations


Coupling reagents within the phosphonium class exhibit pronounced divergence in reactivity when confronted with sterically demanding substrates. PyBOP and BOP, while effective for standard peptide bond formation, rely on OBt ester intermediates that demonstrate sluggish aminolysis with N-methylated amino esters [1]. PyCloP bypasses this bottleneck through a distinct activation mechanism that proceeds via an (acyloxy)phosphonium intermediate rather than a persistent OBt ester [1][2]. This mechanistic departure translates into markedly different reaction kinetics and yields for hindered couplings, rendering generic substitution scientifically unsound without empirical validation. Furthermore, the pyrrolidino architecture of PyCloP eliminates the release of hexamethylphosphoramide (HMPA), a carcinogenic byproduct associated with BOP [3], introducing a safety and regulatory dimension that further constrains interchangeable use.

PyCloP Comparator Evidence


Coupling Efficiency vs. PyBOP

In a direct comparative study of N-methylated amino ester couplings, PyCloP achieved yields of 85–90% within a reaction time of 1 hour, whereas PyBOP required 24 hours to attain comparable yields (96%). The epimerization levels observed for PyCloP were 0.15–0.3%, compared to 0.5% for PyBOP under analogous conditions [1][2]. This head-to-head evaluation demonstrates that PyCloP provides significantly accelerated reaction kinetics and superior stereochemical fidelity for sterically congested substrates.

Peptide Synthesis N-Methylated Amino Acids Sterically Hindered Coupling

HMPA Byproduct Avoidance

BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) generates stoichiometric quantities of hexamethylphosphoramide (HMPA) during activation, a known animal carcinogen with IARC Group 2B classification. PyCloP, possessing pyrrolidino rather than dimethylamino substituents, eliminates HMPA formation entirely . This structural modification addresses a critical occupational and environmental health concern while preserving the phosphonium core necessary for efficient activation.

Peptide Synthesis Green Chemistry Occupational Safety

Racemization Suppression

Vendor technical documentation and independent studies consistently report that PyCloP enables coupling of N-alkylated N-Fmoc and N-Z amino acids with minimal racemization. In the comparative study by Coste et al., PyCloP demonstrated epimerization levels of 0.15–0.3% for N-methylated couplings, whereas PyBOP exhibited 0.5% epimerization [1]. The chloro substituent and the absence of an OBt leaving group are thought to favor rapid aminolysis over oxazolone formation, the primary pathway for racemization.

Peptide Synthesis Stereochemical Integrity N-Alkylated Amino Acids

Solubility and Solution Stability

Phosphonium coupling reagents, including PyCloP, exhibit significantly higher solubility in DMF compared to their uronium counterparts (e.g., HATU, HBTU). The Sigma-Aldrich Peptide Coupling Reagents Guide notes that phosphonium reagents enable reactions to be performed at higher concentrations, thereby improving coupling efficiency . However, solutions of phosphonium reagents in DMF have moderate stability and should be prepared fresh and used within 2 days when stored in closed vials. In contrast, uronium reagents afford greater solution stability but are prone to guanidinylation side reactions that can terminate peptide chain elongation .

Peptide Synthesis Solid-Phase Synthesis Reagent Handling

PyCloP Application Scenarios


N-Methylated Peptide Synthesis

PyCloP is the reagent of choice for assembling sequences rich in N-methylated amino acids, cyclosporine analogs, and dolastatin derivatives. The accelerated kinetics (85–90% yield in 1 hour vs. 24 hours for PyBOP) and low epimerization (0.15–0.3%) documented in direct comparative studies [1] render it indispensable for research groups and CROs engaged in medicinal chemistry campaigns targeting conformationally constrained peptide therapeutics.

α,α-Dialkylated Amino Acid Coupling

Sterically hindered α,α-dialkylated amino acids (e.g., Aib, Deg) present formidable coupling challenges. PyCloP's halogenophosphonium activation mechanism circumvents the slow aminolysis observed with OBt-based reagents. Laboratories synthesizing peptaibols, helical foldamers, or protease-resistant peptide scaffolds should prioritize PyCloP over PyBOP or HBTU to achieve acceptable yields without extended reaction times [2].

HMPA-Free Large-Scale Manufacturing

For process chemists transitioning peptide syntheses from research scale to pilot or production scale, PyCloP offers a direct replacement for BOP that eliminates HMPA carcinogen generation . This substitution mitigates occupational exposure risks, simplifies waste stream classification, and aligns with ICH Q3C residual solvent guidelines, thereby reducing regulatory friction during technology transfer.

Automated Solid-Phase Peptide Synthesis

The high solubility of PyCloP in DMF enables the preparation of concentrated stock solutions (typically 0.3–0.5 M) suitable for automated peptide synthesizers. This property, combined with the cleaner reaction profiles characteristic of phosphonium reagents , supports efficient iterative coupling cycles for difficult sequences. Laboratories should note the moderate solution stability (≤2 days in DMF) and plan reagent preparation accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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